3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol
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Overview
Description
3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol is a chemical compound with the molecular formula C10H22N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol typically involves the reaction of 1-methylpiperidin-3-ol with 1-aminobutan-2-yl derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol: A closely related compound with a similar structure but different substitution pattern.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another piperidine derivative with distinct biological activities.
Uniqueness
3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(7-11)10(13)5-4-6-12(2)8-10/h9,13H,3-8,11H2,1-2H3 |
InChI Key |
BGTBOIHCGZFBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCN(C1)C)O |
Origin of Product |
United States |
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